molecular formula C11H8F4O4 B8001030 4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid

4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid

Cat. No.: B8001030
M. Wt: 280.17 g/mol
InChI Key: CNRNNSYPKAWYDN-UHFFFAOYSA-N
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Description

4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid is an organic compound characterized by the presence of a trifluoromethoxy group and a fluorine atom on a phenyl ring, along with a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethoxy or fluorine groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability . This can lead to the modulation of biological pathways, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutyric acid is unique due to the presence of both a trifluoromethoxy group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common and can provide distinct advantages in specific applications, such as increased metabolic stability and enhanced binding affinity to biological targets.

Properties

IUPAC Name

4-[3-fluoro-4-(trifluoromethoxy)phenyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O4/c12-7-5-6(8(16)2-4-10(17)18)1-3-9(7)19-11(13,14)15/h1,3,5H,2,4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRNNSYPKAWYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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